molecular formula C7H7FO3 B13071323 2-Fluoro-2-(4-methylfuran-3-yl)acetic acid

2-Fluoro-2-(4-methylfuran-3-yl)acetic acid

Cat. No.: B13071323
M. Wt: 158.13 g/mol
InChI Key: WAGNMGVJHUSMSF-UHFFFAOYSA-N
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Description

2-Fluoro-2-(4-methylfuran-3-yl)acetic acid is a fluorinated organic compound with the molecular formula C7H7FO3 and a molecular weight of 158.13 g/mol . This compound is characterized by the presence of a fluorine atom and a furan ring, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-2-(4-methylfuran-3-yl)acetic acid can be achieved through various synthetic routes. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically employs organoboron reagents and palladium catalysts under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale application of the Suzuki–Miyaura coupling reaction, utilizing optimized reaction conditions to ensure high yield and purity. The use of readily accessible starting materials and efficient work-up processes are crucial for industrial-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-2-(4-methylfuran-3-yl)acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions may yield alcohols or other reduced forms of the compound.

    Substitution: The fluorine atom and furan ring can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and specific solvents .

Major Products

Major products formed from these reactions include oxidized carboxylic acids, reduced alcohols, and substituted derivatives with various functional groups .

Mechanism of Action

The mechanism of action of 2-Fluoro-2-(4-methylfuran-3-yl)acetic acid involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom and furan ring influences its binding affinity and reactivity with enzymes and receptors. Detailed studies on its molecular interactions and pathways are ongoing to elucidate its precise mechanism of action .

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoro-2-(4-methoxyphenyl)acetic acid
  • 2-Fluoro-2-(4-methylphenyl)acetic acid
  • 2-Fluoro-2-(4-chlorophenyl)acetic acid

Uniqueness

2-Fluoro-2-(4-methylfuran-3-yl)acetic acid is unique due to the presence of the furan ring, which imparts distinct electronic and steric properties compared to other similar compounds.

Properties

Molecular Formula

C7H7FO3

Molecular Weight

158.13 g/mol

IUPAC Name

2-fluoro-2-(4-methylfuran-3-yl)acetic acid

InChI

InChI=1S/C7H7FO3/c1-4-2-11-3-5(4)6(8)7(9)10/h2-3,6H,1H3,(H,9,10)

InChI Key

WAGNMGVJHUSMSF-UHFFFAOYSA-N

Canonical SMILES

CC1=COC=C1C(C(=O)O)F

Origin of Product

United States

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